Indistinguishable Cellular Transformation Potency from Parent Carcinogen B[a]P
In a direct head-to-head study in C3H10T1/2 mouse embryo fibroblasts, trans-B[a]P-4,5-diol and the parent compound B[a]P exhibited indistinguishable morphological cell transforming activities, producing both Type II and Type III foci [1]. The dose-response curves for transformation and cytotoxicity were superimposable.
| Evidence Dimension | Morphological cell transformation |
|---|---|
| Target Compound Data | Indistinguishable from B[a]P |
| Comparator Or Baseline | Benzo[a]pyrene (B[a]P) |
| Quantified Difference | No significant difference observed in dose-response curves |
| Conditions | C3H10T1/2CL8 mouse embryo fibroblasts, morphological transformation assay (Types II and III foci) |
Why This Matters
This data proves that the K-region metabolite is not merely a detoxification product but possesses potent biological activity comparable to the parent carcinogen, making it essential for studies distinguishing between different carcinogenic pathways.
- [1] Nesnow S, Davis C, Nelson GB, Lambert G, Padgett W, Pimentel M, Tennant AH, Kligerman AD, Ross JA. Comparison of the genotoxic activities of the K-region dihydrodiol of benzo[a]pyrene with benzo[a]pyrene in mammalian cells: morphological cell transformation; DNA damage; and stable covalent DNA adducts. Mutat Res. 2002 Nov 26;521(1-2):91-102. View Source
